4-Fluoro-3-iodo-7-methoxy-1H-indazole is a synthetic compound belonging to the indazole family, characterized by the presence of fluorine, iodine, and methoxy substituents on its aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and biological research. The unique arrangement of functional groups enhances its reactivity and selectivity towards various biological targets.
The compound can be synthesized from commercially available starting materials, including 4-fluoroaniline, 3-iodoaniline, and 7-methoxyindazole, through a series of chemical reactions that include halogenation and cyclization processes.
4-Fluoro-3-iodo-7-methoxy-1H-indazole is classified as a heterocyclic compound, specifically an indazole derivative. Indazoles are known for their diverse biological activities and are often explored for their pharmacological properties.
The synthesis of 4-Fluoro-3-iodo-7-methoxy-1H-indazole typically involves the following steps:
The reaction conditions are crucial for successful synthesis. Specific temperatures, reaction times, and concentrations must be optimized to maximize yield and purity. For instance, the use of copper acetate as a catalyst facilitates the cyclization process under mild conditions.
The molecular structure of 4-Fluoro-3-iodo-7-methoxy-1H-indazole features a fused bicyclic system consisting of a five-membered indazole ring with three substituents:
The molecular formula for 4-Fluoro-3-iodo-7-methoxy-1H-indazole is , with a molecular weight of approximately 288.9348 g/mol . The compound exhibits distinct spectroscopic properties that can be analyzed through techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
4-Fluoro-3-iodo-7-methoxy-1H-indazole can participate in several chemical reactions:
The specific conditions for these reactions, including temperature, solvent choice, and concentration of reagents, significantly influence the reaction outcomes. For example, oxidation reactions typically require acidic or basic media to facilitate transformation.
The mechanism of action for 4-Fluoro-3-iodo-7-methoxy-1H-indazole involves its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine and iodine enhances its binding affinity to these targets, allowing it to modulate their activity effectively.
Studies have shown that compounds with similar structural features can exhibit anticancer, anti-inflammatory, and antimicrobial properties due to their ability to interfere with key biological pathways .
4-Fluoro-3-iodo-7-methoxy-1H-indazole typically appears as a pale yellow solid with a melting point range that can vary based on purity levels.
The compound is soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic characteristics imparted by the aromatic structure and substituent groups.
4-Fluoro-3-iodo-7-methoxy-1H-indazole has several applications in scientific research:
The strategic placement of fluorine and iodine atoms at adjacent positions (C4 and C3) creates a unique electronic environment that significantly enhances the compound's potential for pharmaceutical applications. Fluorine, the most electronegative element, exerts strong electron-withdrawing effects that influence electron distribution throughout the π-system, potentially enhancing binding affinity to biological targets through dipole interactions and altered charge distribution [2] [3]. Concurrently, the iodine atom serves as an excellent leaving group in metal-catalyzed cross-coupling reactions while providing substantial steric bulk that may contribute to selective target modulation. This combination creates what chemists term "orthogonal reactivity" – the fluorine atom stabilizes electron density during nucleophilic substitutions while the iodine atom remains available for palladium-catalyzed transformations such as Suzuki, Stille, and Sonogashira couplings [2] [4].
The 7-methoxy group plays a complementary role in the structural ensemble, serving dual purposes in molecular recognition and physicochemical optimization. The methoxy substituent donates electrons through resonance effects, creating a subtle electronic push-pull system with the electron-deficient halogenated ring. This balanced electronic profile may enhance interactions with aromatic residues in enzyme binding pockets through π-stacking interactions [3] [4]. Additionally, the oxygen atoms within the methoxy group serve as hydrogen bond acceptors, potentially improving water solubility – a crucial factor for bioavailability that often challenges unsubstituted indazole cores. Computational studies suggest the methoxy group may adopt a coplanar orientation with the indazole ring, maximizing conjugation and potentially enhancing membrane permeability [2] [3].
Table 2: Comparative Halogen Effects in Indazole Derivatives
Property | Fluorine Contribution | Iodine Contribution |
---|---|---|
Electronegativity | 3.98 (Pauling scale) | 2.66 (Pauling scale) |
Covalent Radius | 72 pm | 139 pm |
Primary Role | Metabolic stabilization, polarity modulation | Cross-coupling versatility |
Electronic Effect | Strong σ-withdrawing, π-donating | Moderate σ-withdrawing |
Biological Impact | Enhanced binding affinity, membrane transport | Steric hindrance, lipophilicity |
The structural analogue 3-Iodo-7-methoxy-1H-indazole (CAS: 351210-07-6) serves as an instructive reference compound that highlights the specific advantages conferred by the additional fluorine atom in our target molecule. With molecular formula C₈H₇IN₂O and molecular weight 274.06 g/mol, this compound shares the 7-methoxy and 3-iodo substituents but lacks the C4 fluorine [5] [7] [10]. This analogue has demonstrated significant utility as a kinase inhibitor precursor, particularly in the synthesis of selective protein kinase B (Akt) inhibitors that show promise in oncological applications [7]. The commercial availability of this analogue (priced at $185/250mg from AK Scientific and $909.56/250mg from American Custom Chemicals Corporation) underscores its established role in medicinal chemistry research [5]. However, the absence of the C4-fluorine in this analogue reduces its metabolic stability compared to the target compound, highlighting the strategic advantage of the fluorine incorporation in 4-fluoro-3-iodo-7-methoxy-1H-indazole [2] [4].
The target compound shows particular promise in neurological drug discovery due to the indazole scaffold's proven affinity for central nervous system targets. Indazole derivatives have demonstrated activity against various neurological receptors and enzymes, including glycogen synthase kinase-3β (GSK-3β) and γ-aminobutyric acid (GABA) receptors [2] [3]. The combination of halogens at C3 and C4 positions creates a distinctive pharmacophore capable of interacting with adenosine recognition sites, while the methoxy group may contribute to blood-brain barrier penetration. These features collectively position 4-fluoro-3-iodo-7-methoxy-1H-indazole as a versatile intermediate for developing novel neuroprotective agents, antidepressant compounds, and anxiolytics [2] [4]. The compound's structural features suggest potential for selective receptor modulation, particularly for targets requiring both hydrophobic interactions (provided by the iodine atom) and electrostatic recognition elements (contributed by the fluorine atom).
Table 3: Key Indazole Analogues and Their Research Applications
Compound | CAS Number | Molecular Formula | Research Applications | Commercial Availability |
---|---|---|---|---|
4-Fluoro-3-iodo-7-methoxy-1H-indazole | 1000342-15-3 | C₈H₆FIN₂O | Oncology, neurology platforms | Cymit Quimica (inquiry-based) [2] [3] |
3-Iodo-7-methoxy-1H-indazole | 351210-07-6 | C₈H₇IN₂O | Kinase inhibitor synthesis | $185/250mg (AK Scientific) [5] |
4-Fluoro-3-iodo-1H-indazole | 518990-32-4 | C₇H₄FIN₂ | Halogen exchange studies | BLD Pharm (out of stock) [6] |
7-Fluoro-3-iodo-1H-indazole | 944904-38-5 | C₇H₄FIN₂ | Radiolabeling precursors | $60/100mg (TRC) [8] [9] |
Despite promising structural features, significant research gaps persist regarding 4-fluoro-3-iodo-7-methoxy-1H-indazole. The most pressing limitation involves insufficient characterization of its physicochemical behavior across different solvent systems. While the methoxy group theoretically enhances solubility, empirical data quantifying solubility parameters, partition coefficients (LogP), and pKa values across physiological pH ranges remain notably absent from literature [2] [3] [4]. Comprehensive profiling of these properties would significantly advance formulation development and in vitro assay design. Additionally, systematic studies examining the compound's stability under various storage conditions (temperature, humidity, light exposure) are critically needed, as halogenated heterocycles often exhibit photodegradation tendencies that could compromise experimental reproducibility [2] [4].
The synthetic potential of this scaffold faces challenges in regioselective functionalization. Current literature provides minimal guidance on protecting group strategies that might preserve the iodine substituent while modifying other positions, or methods for selective C-H activation at unsubstituted ring positions [3] [4]. Developing such methodologies would unlock access to diverse compound libraries for structure-activity relationship studies. Furthermore, while the iodine atom theoretically enables diverse cross-coupling reactions, empirical data validating reaction yields and compatibility with common catalysts (palladium, copper, nickel) under various conditions remains sparse. Reaction optimization studies focusing on preserving the sensitive fluorine-carbon bond during metal-catalyzed transformations would represent a significant methodological advancement [2] [4].
Perhaps the most significant opportunity lies in exploring biological target space. While indazole derivatives have established roles in kinase inhibition, the distinctive 3-iodo-4-fluoro substitution pattern may confer affinity for unconventional biological targets. Preliminary computational docking studies suggest potential for targeting protein-protein interaction interfaces, allosteric enzyme sites, and epigenetic regulators [2] [3]. Systematic investigation of these possibilities could uncover novel mechanisms of action, particularly in oncology where resistance to conventional kinase inhibitors remains problematic. Additionally, the compound's potential application in radiopharmaceutical development remains unexplored – the iodine-127 isotope could potentially be replaced with iodine-123 or iodine-131 for diagnostic or therapeutic applications, respectively [3] [4].
Table 4: Key Research Priorities and Methodological Approaches
Research Gap | Experimental Approach | Expected Impact |
---|---|---|
Solubility profiling | Shake-flask method in biorelevant media | Rational formulation design |
Regioselective functionalization | Directed ortho-metalation strategies | Access to novel derivatives for SAR |
Stability under coupling conditions | Screening of palladium/ligand systems | Optimized synthetic routes to analogues |
Target identification | Chemoproteomic pull-down assays | Discovery of novel biological targets |
Radiopharmaceutical potential | Isotope exchange studies | Development of diagnostic/therapeutic agents |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: